4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carbonitrile
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Overview
Description
4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carbonitrile: is an organic compound characterized by the presence of an amino group, a fluoro substituent, and a nitrile group on a biphenyl scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carbonitrile typically involves a multi-step process:
Nitration and Reduction: The biphenyl core is first nitrated to introduce a nitro group, which is subsequently reduced to an amino group.
Cyanation: The nitrile group is introduced via a cyanation reaction, often using copper(I) cyanide under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of safer reagents and solvents are common strategies to enhance industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro biphenyl derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carbonitrile serves as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the development of enzyme inhibitors or receptor ligands. Its ability to interact with biological macromolecules can be exploited in drug discovery.
Medicine
Potential medicinal applications include the development of anti-cancer agents, anti-inflammatory drugs, and other therapeutic compounds. The presence of the fluoro and nitrile groups can enhance the compound’s metabolic stability and bioavailability.
Industry
In materials science, this compound can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties. Its stability and functional versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluoro substituent can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the nitrile group can participate in covalent bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4’-Amino-3’-chloro[1,1’-biphenyl]-4-carbonitrile
- 4’-Amino-3’-bromo[1,1’-biphenyl]-4-carbonitrile
- 4’-Amino-3’-methyl[1,1’-biphenyl]-4-carbonitrile
Uniqueness
Compared to its analogs, 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carbonitrile offers unique properties due to the presence of the fluoro group. Fluorine atoms can significantly influence the electronic properties of the molecule, enhancing its reactivity and stability. This makes it particularly valuable in applications where these properties are critical, such as in drug design and materials science.
Properties
Molecular Formula |
C13H9FN2 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
4-(4-amino-3-fluorophenyl)benzonitrile |
InChI |
InChI=1S/C13H9FN2/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7H,16H2 |
InChI Key |
XGHQAKZAJQPCTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
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